1-Hexilpirrol-2,5-diona

Descripción general

Descripción

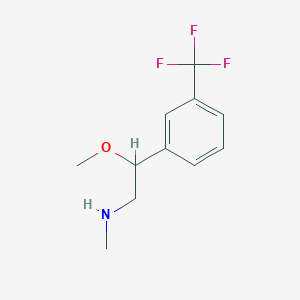

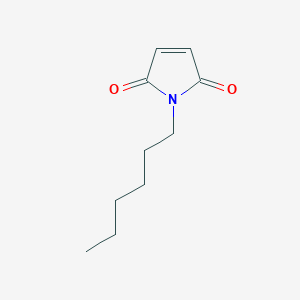

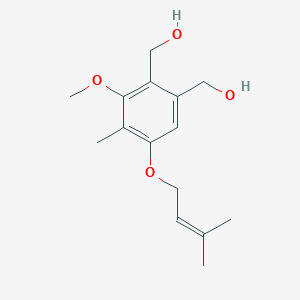

1-Hexylpyrrole-2,5-dione, also known as 1-Hexylpyrrole-2,5-dione, is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Hexylpyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexylpyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes Antiinflamatorios

Los derivados de 1-hexilpirrol-2,5-diona se han estudiado por su potencial como agentes antiinflamatorios. La investigación ha demostrado que estos compuestos pueden inhibir la producción de citoquinas proinflamatorias como IL-6 y TNF-α en cultivos de células mononucleares de sangre periférica humana . Esto sugiere una aplicación prometedora en el tratamiento de enfermedades inflamatorias.

Actividad Antimicrobiana

Estos derivados también exhiben actividad antimicrobiana contra varias cepas bacterianas, incluidas Staphylococcus aureus y Escherichia coli . La capacidad de combatir una gama de bacterias hace que this compound sea un compuesto valioso en el desarrollo de nuevos antibióticos.

Organocatálisis

En el campo de la organocatálisis, this compound se utiliza para la síntesis de pirroles, que son importantes en aplicaciones farmacéuticas y ciencia de los materiales . La síntesis organocatalítica de pirroles es un método más ecológico y eficiente, contribuyendo a las prácticas de química sostenible.

Ciencia de los Materiales

Los derivados de pirrol son importantes en la ciencia de los materiales, particularmente en el desarrollo de materiales optoelectrónicos . Sus propiedades estructurales se pueden aprovechar para crear materiales avanzados para dispositivos electrónicos.

Investigación de Células Madre

En la investigación de células madre, las pequeñas moléculas basadas en this compound se han utilizado para inducir la formación de células endoteliales funcionales a partir de células madre mesenquimales . Esta aplicación es crucial para la medicina regenerativa y la ingeniería de tejidos.

Química Sintética

This compound sirve como intermediario en la síntesis de productos naturales. Su papel en la química sintética es vital debido a su participación en la construcción de estructuras moleculares complejas que se encuentran en varios compuestos naturales .

Mecanismo De Acción

Target of Action

1-Hexylpyrrole-2,5-dione primarily targets mesenchymal stem cells (MSCs) . These cells have the potential to differentiate into a variety of cell types, including endothelial cells, which play a crucial role in vascular health .

Mode of Action

The compound interacts with MSCs and induces the expression of CD31 , a marker of endothelial cells . This interaction triggers the differentiation of MSCs into functional endothelial cells .

Biochemical Pathways

It is known that the compound influences theendothelial differentiation of MSCs . This process is crucial for the rapid coverage of injured blood vessels, a key step in the healing process .

Result of Action

The primary result of 1-Hexylpyrrole-2,5-dione’s action is the generation of mesenchymal stem cell-derived functional endothelial cells (MDFECs) . These MDFECs facilitate rapid endothelialization after vascular injury, thereby inhibiting neointima formation . This can potentially improve the efficacy of MSC-based cell therapy for vascular diseases, such as atherosclerosis and restenosis .

Action Environment

It is known that the compound’s effectiveness in inducing endothelial differentiation can be influenced by various factors, including the physiological state of the mscs and the presence of other signaling molecules .

Análisis Bioquímico

Biochemical Properties

It is known that pyrrole-2,5-dione derivatives have been evaluated for their inhibitory activity on human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These enzymes are involved in several diseases, suggesting that 1-Hexylpyrrole-2,5-dione may interact with these enzymes.

Cellular Effects

1-Hexylpyrrole-2,5-dione has been found to have significant effects on cellular processes. For instance, it has been reported that 1H-pyrrole-2,5-dione-based small molecules can induce the generation of mesenchymal stem cell-derived functional endothelial cells (MDFECs), facilitating rapid endothelialization after vascular injury . This suggests that 1-Hexylpyrrole-2,5-dione may have a role in cellular differentiation and vascular repair.

Molecular Mechanism

Temporal Effects in Laboratory Settings

In laboratory settings, 1-Hexylpyrrole-2,5-dione has been shown to facilitate rapid endothelialization after vascular injury This suggests that the compound may have a temporal effect on cellular function, with its impact becoming apparent shortly after administration

Dosage Effects in Animal Models

The effects of 1-Hexylpyrrole-2,5-dione at different dosages in animal models have not been extensively studied. One study found that a pyrroldione derivative showed good anxiolytic activity at low doses of 1/0.1 mg/kg in the light/dark box and the elevated plus-maze assay

Metabolic Pathways

Given that pyrrole-2,5-dione derivatives have been found to inhibit certain enzymes , it is possible that 1-Hexylpyrrole-2,5-dione may also interact with various enzymes and cofactors in metabolic pathways

Propiedades

IUPAC Name |

1-hexylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-3-4-5-8-11-9(12)6-7-10(11)13/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPVUBVZRPURIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65503-45-9 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-hexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65503-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30332760 | |

| Record name | 1-hexylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17450-29-2 | |

| Record name | 1-hexylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)